2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone
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Overview
Description
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is a complex organic compound with the molecular formula C19H18N2O3S3. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone typically involves the reaction of 4-methoxybenzyl chloride with thiourea to form 4-methoxybenzylthiourea. This intermediate is then cyclized with carbon disulfide and hydrazine hydrate to yield the 1,3,4-thiadiazole ring. The final step involves the reaction of this intermediate with 4-methoxyacetophenone under basic conditions to form the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone involves its interaction with various molecular targets. The compound’s thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- **2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
- 4-Amino-5-benzoyl-2-(4-methoxyphenyl)thiazole
Uniqueness
2-({5-[(4-Methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-(4-methoxyphenyl)ethanone is unique due to its dual methoxybenzyl and thiadiazole functionalities, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H18N2O3S3 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C19H18N2O3S3/c1-23-15-7-3-13(4-8-15)11-25-18-20-21-19(27-18)26-12-17(22)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
UKFPQYISNQACME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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